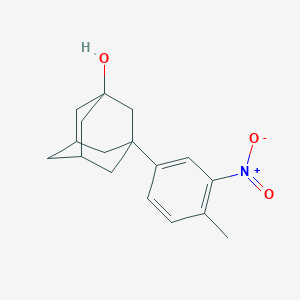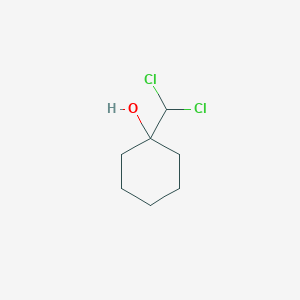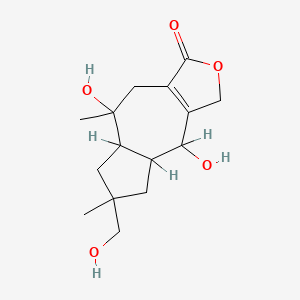
Lactarorufin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lactarorufin B is a natural product found in Lactarius rufus, Lactarius aurantiacus, and Lactarius mitissimus with data available.
Aplicaciones Científicas De Investigación
Plant Growth Regulation
Lactarorufin B, along with other related sesquiterpenes, has been found to exhibit plant growth regulatory activities. Research by Kamo et al. (2006) and Matsuzaki et al. (2016) indicates that compounds like 1,2-dehydrolactarolide A and lactarorufin A from mushrooms such as Lactarius vellereus and Russula vinosa regulate plant growth, particularly in lettuce seedlings (Kamo et al., 2006); (Matsuzaki et al., 2016).
Chemical Synthesis and Structural Analysis
The structural analysis and synthesis of sesquiterpenes, including lactarorufin B, are crucial for understanding their properties and potential applications. Daniewski et al. (1990) and Thompson & Heathcock (1992) have contributed to this field by establishing the structure of lactarorufin B through NMR spectroscopy and exploring synthetic routes for related sesquiterpenes (Daniewski et al., 1990); (Thompson & Heathcock, 1992).
Biological Activity and Potential Applications
The research on sesquiterpenes like lactarorufin B extends to their biological activity and potential applications in various fields. Papers such as those by Vidari et al. (1976), Daniewski et al. (1990), and Zheng & Shen (2009) delve into the isolation and characterization of these compounds, hinting at their potential use in biochemistry and pharmacology (Vidari et al., 1976); (Daniewski et al., 1990); (Zheng & Shen, 2009).
Propiedades
Número CAS |
52483-05-3 |
|---|---|
Fórmula molecular |
C15H22O5 |
Peso molecular |
282.33 g/mol |
Nombre IUPAC |
5,9-dihydroxy-7-(hydroxymethyl)-5,7-dimethyl-4,5a,6,8,8a,9-hexahydro-1H-azuleno[5,6-c]furan-3-one |
InChI |
InChI=1S/C15H22O5/c1-14(7-16)3-9-11(5-14)15(2,19)4-8-10(12(9)17)6-20-13(8)18/h9,11-12,16-17,19H,3-7H2,1-2H3 |
Clave InChI |
DBKIEMOKQWYZOA-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)C(CC3=C(C2O)COC3=O)(C)O)CO |
SMILES canónico |
CC1(CC2C(C1)C(CC3=C(C2O)COC3=O)(C)O)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




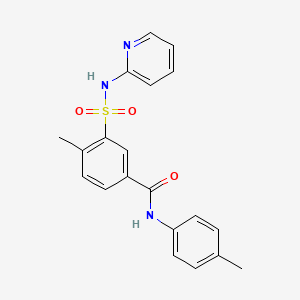
![3-Ethyl-3-phenyl-3a,3b,4,5,6,7,8,9,10,11,11a,11b-dodecahydrophenanthro[9,10-c]furan-1-one](/img/structure/B1656299.png)
![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile](/img/structure/B1656301.png)
![1,3-Diphenyl-3-[(quinolin-6-yl)amino]propan-1-one](/img/structure/B1656303.png)

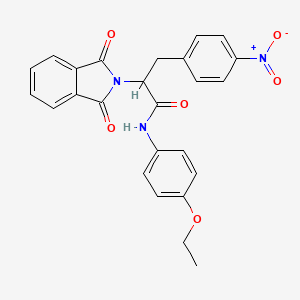
![[4-[(Z)-2-benzamido-3-(4-bromoanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656309.png)

![5-Methyl-2-[4-(4-methylphenyl)-6-phenylpyrimidin-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1656311.png)

